Imazapyr

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In acetone 3.39, dimethyl sulfoxide 47.1, hexane 0.00095, methanol 10.5, dichloromethane 8.72, toluene 0.180 (25 °C, all in g/100 mL)

In water, 1.13X10+4 mg/L at 25 °C; 9.74 g/L at 15 °C

Synonyms

Canonical SMILES

Studies have demonstrated success in managing a range of aquatic invaders with imazapyr application. These include common reed (Phragmites australis), smooth cordgrass (Spartina alterniflora), melaleuca (Melaleuca quinquenervia), torpedograss (Panicum repens), and alligator weed (Alternanthera philoxeroides) []. This research highlights the potential of imazapyr as a valuable tool for irrigation agencies to maintain the functionality of canals by controlling problematic aquatic plants.

Persistence and Degradation of Imazapyr

A crucial aspect of scientific research on imazapyr application in aquatic environments is understanding its persistence and degradation. Studies have shown that in water, imazapyr breaks down relatively quickly through a process called photolysis, with a half-life ranging from 2 to 5 days []. This suggests that the herbicide may not pose a long-term threat in aquatic environments exposed to sunlight.

However, further research is needed to fully understand the impact of imazapyr on non-target organisms and the potential for residues to accumulate in the sediment where photolysis is limited []. Effective management of imazapyr use requires a comprehensive understanding of its fate in aquatic ecosystems.

Imazapyr for Invasive Plant Control

Beyond aquatic environments, scientific research has investigated the use of imazapyr for controlling invasive terrestrial plants. For instance, studies have explored its effectiveness in eradicating invasive trees like Chinese tallow (Aleurites fordii) through a method called "hack and squirt" []. This technique involves injecting imazapyr directly into the tree, demonstrating promise for targeted control with minimal impact on surrounding desirable vegetation compared to broadcast herbicide applications.

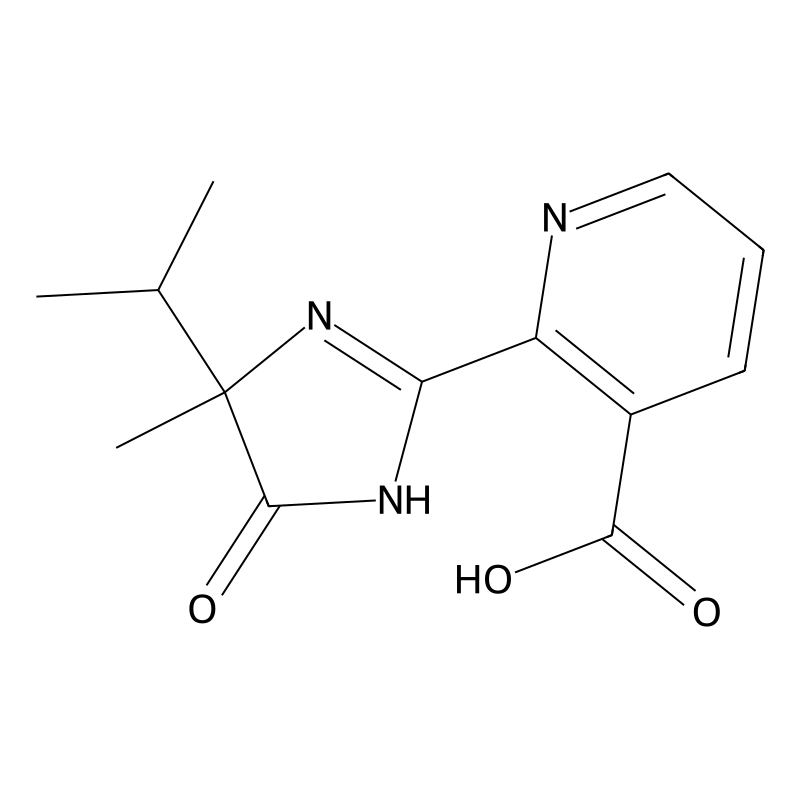

Imazapyr is a broad-spectrum herbicide belonging to the imidazolinone class, primarily used for controlling a variety of unwanted vegetation. Its chemical formula is C₁₃H₁₅N₃O₃, and it functions by inhibiting the enzyme acetohydroxy acid synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis and ultimately leads to plant death, making it effective against both annual and perennial weeds as well as woody species .

Imazapyr acts by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. Disruption of this pathway ultimately leads to impaired protein synthesis and plant death.

The primary biological activity of imazapyr lies in its ability to inhibit acetohydroxy acid synthase in plants. This enzyme catalyzes the production of essential branched-chain amino acids—valine, leucine, and isoleucine—necessary for protein synthesis and cell growth. As a result, imazapyr is selectively toxic to plants while exhibiting low toxicity to mammals and aquatic life . The slow rate of plant death (often taking several weeks) is linked to the depletion of stored amino acids within the plant .

Imazapyr is utilized in various applications due to its broad-spectrum activity:

- Forestry and Invasive Plant Control: Effective against unwanted vegetation in forestry areas.

- Aquatic Weed Management: Controls aquatic species without significantly impacting fish or other aquatic life.

- Industrial and Grazing Areas: Used for total vegetation control or selective applications.

- Turfgrass Management: Helps manage weeds in turfgrass settings .

Studies on imazapyr's interactions focus on its effects on non-target organisms and its environmental behavior. It has been shown to have low toxicity towards birds, mammals, and aquatic organisms, making it a relatively safe choice for controlling invasive plant species. Its rapid excretion from mammalian systems with no bioaccumulation further supports its low environmental impact .

Imazapyr shares similarities with other herbicides in the imidazolinone class but exhibits unique characteristics that set it apart:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Imazapic | C₁₃H₁₅N₃O₂ | Inhibits acetohydroxy acid synthase | More selective for specific weeds |

| Glyphosate | C₃H₈NO₅P | Inhibits 5-enolpyruvylshikimate-3-phosphate synthase | Broad-spectrum but non-selective |

| Sulfometuron methyl | C₁₂H₁₅N₃O₄S | Inhibits acetolactate synthase | Shorter residual activity |

Imazapyr's unique feature lies in its dual action of being effective against both grasses and broadleaf weeds while being less toxic to non-target organisms compared to other herbicides like glyphosate .

Purity

Color/Form

White to tan powder

Crystals from acetone + hexane

XLogP3

Exact Mass

Density

LogP

log Kow = 0.22

Odor

Slight odor of acetic acid

Appearance

Melting Point

171 °C

Storage

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

Mode of action: Systemic, contact and residual herbicide, absorbed by the foliage and roots, with rapid translocation in the xylem and phloem to the meristematic regions, where it accumulates.

Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ...

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Imazapyr is produced by reaction of 2,3-dicarboxymethylpyridine with 2-aminoamide-3-methylbutane in the presence of two equivalents of tert-butoxide.

General Manufacturing Information

Imazapyr technical was first registered in 1985; however, a non-crop end use product had been previously registered in July 1984. The first food use on corn was registered in April 1997. In 2003, the aquatic and grassland uses were registered which resulted in the establishment of additional tolerances.

Synthesis during manufacture results in technical active ingredient with a purity >95%. No additional purification is needed.

(1988) 190 kg active ingredient applied to 300 ha of National Forest lands in the United States, 15% of which were in the southern US.

Analytic Laboratory Methods

Product by GLC. Residues (1) in raspberries and bilberries, by GLC; (2) in pine branches, leaves and on forest floors, by HPLC; (3) in maize, by GC/MS or capillary electrophoresis with UV ... ; in soil or water, by HPLC.